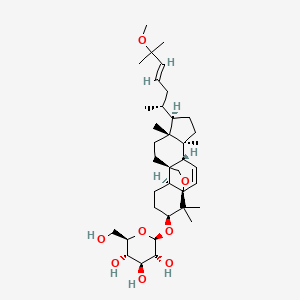

momordicoside F1

Description

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGABSJZVJOSCX-IYZDVQGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Momordicoside F1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from the medicinal plant Momordica charantia. This document details the experimental protocols for isolation and purification, presents a thorough analysis of the spectroscopic data integral to its structural determination, and visualizes the logical workflow of the elucidation process.

Introduction

Momordicoside F1 is a naturally occurring compound belonging to the cucurbitane class of triterpenoids, which are characteristic secondary metabolites of the Cucurbitaceae family. First reported by Okabe et al. in 1982, this glycoside has been isolated from the fruits of Momordica charantia, a plant widely recognized for its traditional medicinal uses, particularly in the management of diabetes. The complex molecular structure of momordicoside F1, featuring a polycyclic aglycone and a sugar moiety, necessitates a multifaceted analytical approach for its complete structural elucidation. This guide synthesizes the available data to provide a clear and detailed understanding of this process.

Isolation and Purification of Momordicoside F1

The isolation of momordicoside F1 from Momordica charantia fruits is a multi-step process involving extraction, fractionation, and chromatographic purification. The general protocol is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Fresh or dried fruits of Momordica charantia are macerated and extracted with a polar solvent, typically methanol or 80% ethanol, at room temperature.

-

The extraction is repeated multiple times to ensure exhaustive recovery of the glycosides.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

Momordicoside F1, being a glycoside, is expected to partition predominantly into the more polar fractions, particularly the n-butanol fraction.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing momordicoside F1.

-

-

Further Purification:

-

Fractions enriched with momordicoside F1 are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography to remove smaller molecules and pigments.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase (ODS) column with a methanol-water or acetonitrile-water gradient.

-

The logical workflow for the isolation and purification of momordicoside F1 is depicted in the following diagram:

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of momordicoside F1 relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular formula of the compound. For momordicoside F1, the molecular formula has been established as C₃₇H₆₀O₈. Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of both the aglycone and the sugar moiety by analyzing the fragmentation patterns.

Table 1: High-Resolution Mass Spectrometry Data for Momordicoside F1

| Ion | Observed m/z | Calculated m/z | Formula |

| [M+Na]⁺ | 655.4181 | 655.4186 | C₃₇H₆₀O₈Na |

| [M-Sugar+H]⁺ (Aglycone) | 471.3474 | 471.3478 | C₃₀H₄₇O₄ |

The fragmentation in the MS/MS spectrum typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and a neutral loss of the sugar moiety. Further fragmentation of the aglycone provides insights into its polycyclic structure.

The logical flow of information from mass spectrometry in structure elucidation is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure determination of natural products. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified momordicoside F1 are dissolved in a deuterated solvent, typically pyridine-d₅, due to the good solubility of polar glycosides in this solvent.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

The following tables summarize the ¹H and ¹³C NMR data for momordicoside F1, which are critical for its structural assignment.

Table 2: ¹H NMR Spectroscopic Data for Momordicoside F1 (Pyridine-d₅)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 3.45 | dd | 11.5, 4.5 |

| 6 | 5.78 | d | 5.0 |

| 7 | 4.52 | br d | 5.0 |

| ... | ... | ... | ... |

| Glc-1' | 4.88 | d | 7.5 |

| ... | ... | ... | ... |

(Note: This is a representative subset of the full data. A complete table would include all proton assignments.)

Table 3: ¹³C NMR Spectroscopic Data for Momordicoside F1 (Pyridine-d₅)

| Position | δC (ppm) |

| 1 | 37.5 |

| 2 | 28.9 |

| 3 | 78.2 |

| 4 | 39.8 |

| 5 | 141.2 |

| 6 | 121.5 |

| 7 | 70.1 |

| ... | ... |

| Glc-1' | 105.4 |

| ... | ... |

(Note: This is a representative subset of the full data. A complete table would include all carbon assignments.)

The elucidation process using NMR data follows a logical progression:

Conclusion

The chemical structure elucidation of momordicoside F1 is a classic example of natural product chemistry, integrating meticulous isolation techniques with powerful spectroscopic methods. The combined application of mass spectrometry and one- and two-dimensional NMR spectroscopy allows for the unambiguous determination of its molecular formula, the connectivity of its atoms, and its relative stereochemistry. This detailed structural information is fundamental for further research into its biological activities and potential therapeutic applications. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

Unveiling the Primary Natural Source of Momordicoside F1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside F1, a cucurbitane-type triterpenoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth exploration of the primary natural source of momordicoside F1, Momordica charantia L., commonly known as bitter melon. This document details the distribution of momordicoside F1 within the plant, presents comprehensive experimental protocols for its extraction, isolation, and quantification, and elucidates its biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.

Introduction

Momordica charantia L., a member of the Cucurbitaceae family, is a well-documented medicinal plant cultivated in tropical and subtropical regions worldwide. It has a long history of use in traditional medicine for a variety of ailments. Modern phytochemical investigations have revealed a rich and diverse array of bioactive compounds within bitter melon, including a prominent class of cucurbitane-type triterpenoids known as momordicosides. Among these, momordicoside F1 has been identified as a significant constituent, contributing to the plant's pharmacological profile. This guide focuses on providing a comprehensive technical overview of the natural sourcing of momordicoside F1 from M. charantia.

Natural Source and Distribution of Momordicoside F1

The primary and exclusive natural source of momordicoside F1 identified in scientific literature is Momordica charantia L.[1] This compound is a characteristic cucurbitane-type triterpenoid glycoside of this plant species. The concentration and distribution of momordicoside F1 can vary across different parts of the plant. While a comprehensive comparative analysis of momordicoside F1 content in all plant parts is not extensively documented in a single study, existing research indicates its presence in the following tissues:

Table 1: Quantitative Data on Momordicoside F1 and Related Compounds in Momordica charantia

| Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Fruit | Aglycone of Momordicoside L | 0.211 (Shandong), 0.033 (Henan), 0.013 (Hebei), 0.007 (Jiangxi) | HPLC | [2][3] |

| Leaves | Momordicin I, Momordicin IV, Aglycone of Momordicoside I, Aglycone of Momordicoside L, Karavilagenin D | Not explicitly quantified for individual compounds | Spectrophotometry (for total saponins) | [4][5] |

| Seeds | Momordicosides | Not explicitly quantified for Momordicoside F1 | Capillary Zone Electrophoresis | [6] |

Note: Data for momordicoside F1 specifically is limited. The table includes data on related cucurbitane triterpenoids to provide context on the distribution of this class of compounds within the plant.

Biosynthesis of Momordicoside F1

Momordicoside F1 belongs to the cucurbitane class of triterpenoids. The biosynthesis of these compounds in Momordica charantia follows the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene. This intricate process involves a series of enzymatic reactions, including oxidation and glycosylation, to yield the final complex structure of momordicoside F1.

Experimental Protocols

Extraction and Isolation of Momordicoside F1

The following protocol is a generalized procedure based on methods reported for the isolation of momordicosides from Momordica charantia. Researchers should optimize these steps based on their specific starting material and available equipment.

Methodology Details:

-

Plant Material Preparation: Air-dry the chosen plant part of Momordica charantia (e.g., leaves or fruits) at room temperature and grind into a fine powder.

-

Extraction: Macerate the powdered plant material in 80% ethanol at room temperature for an extended period (e.g., one week) or perform continuous extraction using a Soxhlet apparatus.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction is typically enriched with glycosides like momordicoside F1.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the n-butanol fraction to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol.

-

Fraction Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water) and visualization reagent (e.g., anisaldehyde-sulfuric acid) to identify fractions containing momordicoside F1.

-

Sephadex LH-20 Chromatography: Pool the fractions rich in momordicoside F1 and further purify them using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

-

-

Final Purification: Recrystallize the purified fraction to obtain pure momordicoside F1.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of Momordicoside F1

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the preferred method for the quantification of momordicoside F1 in plant extracts.

Methodology Details:

-

Standard Preparation: Prepare a stock solution of pure momordicoside F1 in a suitable solvent (e.g., methanol) and create a series of standard solutions of known concentrations.

-

Sample Preparation: Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or another efficient extraction method. Filter the extract before injection.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for the separation of triterpenoid glycosides.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where momordicoside F1 shows absorbance (e.g., around 203 nm) or Mass Spectrometry for higher selectivity and sensitivity.

-

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared plant extract into the HPLC system under the same conditions.

-

Quantification: Identify the peak corresponding to momordicoside F1 in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of momordicoside F1 in the sample by using the regression equation from the calibration curve.

Conclusion

Momordica charantia stands as the definitive natural source of momordicoside F1. This technical guide provides a foundational understanding for researchers and professionals in the field, outlining the distribution of this compound within the plant, its biosynthetic origins, and detailed methodologies for its extraction, isolation, and quantification. Further research is warranted to establish a more comprehensive quantitative profile of momordicoside F1 across different cultivars, geographical locations, and plant parts to facilitate its potential development as a therapeutic agent.

References

- 1. A detailed review on the phytochemical profiles and anti-diabetic mechanisms of Momordicacharantia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Momordicoside F1: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from the fruit of Momordica charantia, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of momordicoside F1, detailing the experimental protocols and quantitative data available in the current literature. Furthermore, it elucidates the compound's known biological activities, with a focus on its interaction with key cellular signaling pathways, including the c-MET and NF-κB pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Momordica charantia, commonly known as bitter melon, is a well-regarded plant in traditional medicine, with a history of use in treating a variety of ailments, including diabetes. The plant is a rich source of bioactive compounds, particularly cucurbitane-type triterpenoids and their glycosides, which are believed to be responsible for many of its therapeutic effects. Among these, momordicoside F1 has been identified as a compound of interest due to its potential antiproliferative and anti-inflammatory activities. This guide will delve into the technical aspects of its discovery, the methodologies for its isolation and characterization, and the current understanding of its molecular mechanisms of action.

Physicochemical Properties of Momordicoside F1

Momordicoside F1 is a complex molecule with the chemical formula C37H60O8. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C37H60O8 | [1] |

| Molecular Weight | 632.87 g/mol | [2] |

| CAS Number | 81348-81-4 | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 125-128°C (for the related momordicin I) | [4] |

| Solubility | Soluble in methanol and other organic solvents | [4] |

Experimental Protocols: Isolation and Purification

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered fruit of Momordica charantia.

-

Plant Material: Dried and powdered fruit of Momordica charantia.

-

Solvent: 80% Ethanol.

-

Procedure:

-

Macerate the powdered plant material in 80% ethanol at room temperature for a period of 7 days.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethanol extract.

-

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvents: Petroleum ether, ethyl acetate, and n-butanol.

-

Procedure:

-

Suspend the crude ethanol extract in water.

-

Perform successive extractions with petroleum ether, ethyl acetate, and n-butanol.

-

Separate the layers and concentrate each fraction to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. Momordicoside F1, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Purification

The final purification of momordicoside F1 is achieved through column chromatography.

-

Stationary Phases: Silica gel and Sephadex LH-20.

-

Mobile Phases: Gradients of chloroform-methanol or other suitable solvent systems.

-

Procedure:

-

Subject the enriched fraction (e.g., n-butanol fraction) to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Collect the fractions and monitor them using thin-layer chromatography (TLC).

-

Pool the fractions containing the compound of interest.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography to remove smaller impurities.

-

The final purified momordicoside F1 can be obtained by crystallization from a suitable solvent.

-

Quantitative Data

Specific quantitative data for the yield of momordicoside F1 at each stage of the purification process is not extensively reported in the literature. However, studies on related compounds and total saponin content provide some context for expected yields. The content of triterpenoids can vary significantly depending on the cultivar, geographical location, and harvesting time of Momordica charantia.

| Compound/Fraction | Plant Part | Extraction/Analytical Method | Reported Content/Yield | Reference |

| Total Saponins | Leaves | Spectrophotometry | Not specified for F1 | [5] |

| Aglycone of momordicoside L | Fruit | HPLC | 0.007 - 0.211 mg/g | [6] |

| Steroidal glycoside | Fruit | Optimized extraction | 10.23 mg/50 g dried fruit | [7] |

Structure Elucidation

The structure of momordicoside F1 has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: To identify the number and types of protons in the molecule, their chemical environments, and their coupling relationships.

-

¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the complete molecular structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of momordicoside F1, confirming its molecular formula.

Biological Activity and Signaling Pathways

Momordicoside F1 and related compounds from Momordica charantia have been reported to possess various biological activities, including antiproliferative and anti-inflammatory effects. These activities are mediated through the modulation of key cellular signaling pathways.

Inhibition of c-MET Signaling Pathway

The c-MET receptor tyrosine kinase pathway is often dysregulated in cancer, leading to increased cell proliferation, survival, and metastasis. Momordicine I, a structurally related compound to momordicoside F1, has been shown to inhibit this pathway. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET triggers a downstream signaling cascade.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Extracts from Momordica charantia have been shown to inhibit the activation of NF-κB. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Conclusion

Momordicoside F1 is a promising bioactive compound from Momordica charantia with potential applications in drug development, particularly in the areas of oncology and inflammatory diseases. While its discovery and structural characterization are established, there is a need for more detailed and standardized protocols for its isolation and purification, as well as more comprehensive quantitative analysis of its content in different varieties of the plant. Further research into its specific molecular targets and mechanisms of action will be crucial for realizing its full therapeutic potential. This guide provides a foundational resource for researchers to build upon in their future investigations of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure determination, bitterness evaluation and hepatic gluconeogenesis inhibitory activity of triterpenoids from the Momordica charantia fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of F1 Hybrids in Bitter Gourd (Momordica charantia L.) for Yield and Quality | Journal of Horticultural Sciences [jhs.iihr.res.in]

- 7. Four cucurbitane glycosides taimordisins A–D with novel furopyranone skeletons isolated from the fruits of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Momordicoside F1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the biosynthetic pathway of momordicoside F1, a significant cucurbitane-type triterpenoid found in Momordica charantia (bitter melon). This document provides a comprehensive overview of the enzymatic steps, key intermediates, and relevant quantitative data, alongside detailed experimental protocols for the study of this pathway. The information presented herein is intended to support further research and potential applications in drug discovery and development.

Introduction to Momordicoside F1

Momordicoside F1 is a member of the cucurbitane family of triterpenoids, a class of natural products known for their diverse and potent biological activities. Found in Momordica charantia, these compounds are synthesized through the intricate isoprenoid pathway, starting from simple precursors and undergoing a series of complex enzymatic modifications. Understanding the biosynthesis of momordicoside F1 is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and discovering novel derivatives with improved pharmacological properties.

The Biosynthetic Pathway of Momordicoside F1

The biosynthesis of momordicoside F1 originates from the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. The pathway can be broadly divided into three main stages: the formation of the cucurbitane skeleton, a series of oxidative modifications, and subsequent glycosylation events.

Stage 1: Formation of the Cucurbitane Skeleton

The initial and defining step in the biosynthesis of all cucurbitane-type triterpenoids in Momordica charantia is the cyclization of 2,3-oxidosqualene to cucurbitadienol.[1][2] This reaction is catalyzed by a specific oxidosqualene cyclase (OSC).

-

Key Enzyme: Cucurbitadienol Synthase (McCBS)

-

Substrate: 2,3-Oxidosqualene

-

Product: Cucurbitadienol

RNA-seq analysis of M. charantia has led to the identification of four distinct OSCs, with McCBS being specifically responsible for the synthesis of the cucurbitane skeleton.[1][2][3]

Stage 2: Oxidative Modifications of Cucurbitadienol

Following the formation of the cucurbitadienol backbone, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups and other modifications at specific positions on the triterpenoid skeleton, leading to a diverse array of cucurbitacin aglycones. While the exact sequence of oxidations leading to the momordicoside F1 aglycone has not been fully elucidated in M. charantia, studies on related cucurbitacins and triterpenoids in other plants provide a strong basis for a putative pathway.[1][2][4] For instance, research on mogroside biosynthesis in Siraitia grosvenorii has identified a multifunctional P450, CYP87D18, which catalyzes the C-11 oxidation of cucurbitadienol. Similar CYP-mediated hydroxylations are anticipated in the momordicoside F1 pathway.

Stage 3: Glycosylation of the Aglycone

The final step in the biosynthesis of momordicoside F1 is the attachment of sugar moieties to the oxidized cucurbitane aglycone. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated sugar donor, typically UDP-glucose, to the triterpenoid core.[4][5][6] The specific UGTs responsible for the glycosylation pattern of momordicoside F1 in M. charantia are yet to be definitively identified.

Below is a diagram illustrating the proposed biosynthetic pathway of momordicoside F1.

Caption: Proposed biosynthetic pathway of momordicoside F1.

Quantitative Data

Quantitative analysis of momordicoside F1 and related triterpenoids in Momordica charantia is essential for understanding the regulation of the biosynthetic pathway and for quality control of plant material and derived products. The following table summarizes representative quantitative data from the literature.

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Momordicoside F1 | Fruit | 0.87 (63.5% of total measured triterpenoids) | Not specified | [7] |

| Momordicin I | Leaves | Variable | Spectrophotometry | [8] |

| Total Saponins | Leaves | Variable | Spectrophotometry | [9] |

| Various Cucurbitane Triterpenoids | Fruit | Variable | HPLC-ELSD | |

| Various Cucurbitane Triterpenoids | Dietary Supplements | 17 - 3464 µ g/serving | HPLC-ESI-MS/MS |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of momordicoside F1 biosynthesis.

Quantification of Momordicoside F1 by HPLC-MS/MS

Objective: To accurately quantify the concentration of momordicoside F1 in plant extracts.

Materials:

-

Lyophilized and powdered M. charantia tissue

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Momordicoside F1 analytical standard

-

HPLC-MS/MS system (e.g., Agilent, Waters, Sciex)

Procedure:

-

Extraction:

-

Weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet and combine the supernatants.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 500 µL of 80% methanol.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate momordicoside F1 from other metabolites (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Detection: Use multiple reaction monitoring (MRM) mode. Optimize the precursor ion and product ion transitions for momordicoside F1 using the analytical standard.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the momordicoside F1 standard.

-

Calculate the concentration of momordicoside F1 in the samples by comparing their peak areas to the calibration curve.

-

Gene Expression Analysis by RT-qPCR

Objective: To determine the expression levels of candidate biosynthetic genes (OSCs, CYPs, UGTs) in different tissues of M. charantia.

Materials:

-

M. charantia tissues (e.g., leaf, stem, root, fruit)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

Gene-specific primers

-

RT-qPCR instrument

Procedure:

-

RNA Extraction:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extract total RNA using a commercial kit following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

-

-

RT-qPCR:

-

Design and validate gene-specific primers for the target genes and a reference gene (e.g., Actin or Ubiquitin).

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, primers, and diluted cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

-

Include a melt curve analysis to verify the specificity of the PCR products.

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Enzyme Assays

4.3.1. Oxidosqualene Cyclase (OSC) Assay

Objective: To determine the activity of cucurbitadienol synthase.

Procedure (based on heterologous expression in yeast):

-

Clone the full-length cDNA of the candidate OSC gene into a yeast expression vector.

-

Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Culture the yeast transformants and induce protein expression.

-

Prepare microsomes from the yeast cells.

-

Incubate the microsomes with 2,3-oxidosqualene in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 30°C for 1-2 hours.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by GC-MS or LC-MS and compare the retention time and mass spectrum with an authentic standard of cucurbitadienol.

4.3.2. Cytochrome P450 (CYP) Assay

Objective: To identify CYPs involved in the oxidation of cucurbitadienol.

Procedure (based on heterologous expression in yeast):

-

Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) gene in yeast.

-

Prepare microsomes from the transformed yeast cells.

-

Incubate the microsomes with cucurbitadienol and an NADPH-regenerating system in a suitable buffer at 30°C for 1-2 hours.

-

Extract the reaction products and analyze by LC-MS to identify hydroxylated derivatives of cucurbitadienol.

4.3.3. UDP-Glycosyltransferase (UGT) Assay

Objective: To characterize UGTs responsible for glycosylating the momordicoside F1 aglycone.

Procedure:

-

Express and purify the candidate UGT protein.

-

Incubate the purified enzyme with the putative aglycone substrate and UDP-glucose in a suitable reaction buffer at 30°C for 1-2 hours.

-

Terminate the reaction and analyze the formation of the glycosylated product by HPLC or LC-MS.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships in identifying genes for momordicoside F1 biosynthesis and a typical experimental workflow.

Caption: Workflow for identifying momordicoside F1 biosynthetic genes.

Conclusion

The biosynthesis of momordicoside F1 is a multi-step process involving the coordinated action of oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases. While the complete pathway has not been fully elucidated, ongoing research continues to identify the specific enzymes and regulatory mechanisms involved. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of triterpenoid biosynthesis in Momordica charantia and to explore the potential of these fascinating natural products.

References

- 1. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination and quantitation of five cucurbitane triterpenoids in Momordica charantia by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

physical and chemical properties of momordicoside F1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside F1, a cucurbitane-type triterpenoid glycoside, is a prominent bioactive compound isolated from the fruit of Momordica charantia, commonly known as bitter melon. This plant has a long history of use in traditional medicine for treating a variety of ailments. Modern scientific research has begun to validate these traditional uses, with studies indicating that momordicoside F1 possesses a range of pharmacological properties, including antiproliferative and potential antioxidant activities. This technical guide provides an in-depth overview of the physical and chemical properties of momordicoside F1, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

Momordicoside F1 is a complex molecule with a tetracyclic triterpene core linked to a glucose moiety. Its chemical structure and properties have been characterized using various analytical techniques. A summary of its key physical and chemical data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₀O₈ | [1][2] |

| Molecular Weight | 632.87 g/mol | [1][2] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Practically insoluble in water (0.012 g/L at 25 °C). | [2][3] |

| Melting Point | Not explicitly stated in the searched results. | |

| Boiling Point | 711.4 ± 60.0 °C at 760 mmHg | [3] |

| Density | 1.20 ± 0.1 g/cm³ | [3] |

| LogP | 4.77 | [3] |

Spectral Data

The structural elucidation of momordicoside F1 has been accomplished through various spectroscopic methods.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): Detailed NMR data is crucial for the structural confirmation of momordicoside F1. While specific, comprehensive spectral data tables for momordicoside F1 were not fully available in the provided search results, analysis of related compounds from Momordica species is typically performed in solvents like pyridine-d₅ or CDCl₃.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Momordica charantia fruit extract reveals characteristic absorption bands for various functional groups present in its constituents, including momordicoside F1. Key peaks include those for O-H stretching (phenolic or alcoholic), C-H stretching (alkanes), C=C stretching (alkenes), and C-O stretching (alcohols, ethers, esters).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of momordicoside F1, aiding in its structural confirmation.

Experimental Protocols

Extraction and Isolation of Momordicoside F1 from Momordica charantia Fruits

The following is a general protocol for the extraction and isolation of momordicoside F1, based on methods for similar compounds from Momordica charantia.

Caption: Standard workflow for assessing cell viability using the MTT assay.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., MCF-7, WiDr) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of momordicoside F1 (typically in a range from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1% to avoid solvent toxicity). Control wells receive the vehicle only.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Biological Activities and Signaling Pathways

Antiproliferative Activity

Momordicoside F1 has demonstrated antiproliferative activities against several human tumor cell lines, including MCF-7 (breast cancer), WiDr (colon cancer), HEp-2 (laryngeal cancer), and Doay (medulloblastoma). T[2]his suggests its potential as a lead compound for the development of novel anticancer agents. The exact mechanisms underlying this antiproliferative effect are still under investigation.

Potential Role in the Keap1-Nrf2 Signaling Pathway

Computational docking studies have suggested that momordicoside F1 may interact with the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Keap1-Nrf2 Signaling Pathway

Caption: Proposed interaction of Momordicoside F1 with the Keap1-Nrf2 pathway.

Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps the levels of Nrf2 low. In the presence of oxidative stress or certain small molecules, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and cytoprotective enzymes.

Computational studies suggest that momordicoside F1 has a high binding affinity for the Kelch domain of Keap1. This binding could potentially disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the ARE-mediated antioxidant response. However, it is crucial to note that this interaction is based on in silico modeling, and further experimental validation, such as through Western blot analysis of Nrf2 nuclear translocation and qPCR analysis of downstream target genes, is required to confirm this mechanism of action.

Induction of Apoptosis

While studies specifically on momordicoside F1 are limited, research on extracts of Momordica charantia has shown the induction of apoptosis in human cancer cells through caspase- and mitochondria-dependent pathways. This involves the activation of caspase-3 and the cleavage of its substrates, such as PARP and DFF-45, leading to DNA fragmentation. It is plausible that momordicoside F1, as a significant component of these extracts, contributes to this pro-apoptotic activity. Further investigation using purified momordicoside F1 is necessary to elucidate its specific role in inducing apoptosis and to identify the key molecular players in this process.

Conclusion

Momordicoside F1 is a promising natural product with demonstrated antiproliferative properties and a potential role in modulating key cellular signaling pathways related to oxidative stress and apoptosis. This technical guide provides a foundational understanding of its chemical and physical characteristics, along with methodologies for its further investigation. Future research should focus on obtaining more detailed spectral data, optimizing isolation protocols, and, most importantly, conducting in-depth experimental validation of its biological activities and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of momordicoside F1 in the fields of oncology and drug development.

References

Momordicoside F1: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from the traditional medicinal plant Momordica charantia (bitter melon), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of momordicoside F1's potential therapeutic targets, drawing from in-silico predictions and in-vitro studies. While research specifically on momordicoside F1 is in its nascent stages, this document synthesizes the available data and offers insights based on the activities of structurally related compounds from the same plant source. The primary focus is on its computationally predicted interaction with the Keap1-Nrf2 signaling pathway and its observed antiproliferative effects on various cancer cell lines. This guide also includes detailed experimental protocols and visual workflows to aid researchers in the further investigation of this promising natural product.

Introduction to Momordicoside F1

Momordicoside F1 is a naturally occurring triterpenoid saponin found in the fruits of Momordica charantia. This plant has a long history of use in traditional medicine for treating a variety of ailments, including diabetes and cancer. The diverse pharmacological activities of Momordica charantia extracts have been attributed to its rich content of cucurbitane-type triterpenoids, with momordicoside F1 being one of the many such compounds isolated and structurally elucidated. The complex structure of these glycosides contributes to their wide range of biological activities.

Potential Therapeutic Targets of Momordicoside F1

The exploration of momordicoside F1's therapeutic targets is currently led by computational modeling and preliminary in-vitro screening. The following sections detail the key putative targets and observed biological activities.

In-Silico Predicted Target: Keap1 and the Nrf2 Signaling Pathway

Computational docking studies have identified Kelch-like ECH-associated protein 1 (Keap1) as a potential high-affinity binding partner for momordicoside F1. Keap1 is a critical negative regulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcription factor for the antioxidant response.

Under normal physiological conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its ubiquitination and subsequent proteasomal degradation, thus keeping Nrf2 levels low. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.

The in-silico analysis suggests that momordicoside F1 may act as an inhibitor of the Keap1-Nrf2 interaction. By binding to Keap1, it could potentially prevent the degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent upregulation of antioxidant and detoxification enzymes.[1][2][3] This proposed mechanism positions momordicoside F1 as a potential agent for combating diseases associated with oxidative stress, such as neurodegenerative disorders, chronic inflammation, and cancer.

It is crucial to note that this interaction is currently a computational prediction and awaits experimental validation. Furthermore, the same in-silico study that predicted the Keap1 interaction also raised concerns about potential off-target effects, specifically the inhibition of the human Ether-a-go-go-Related Gene (hERG) ion channel, which is a critical safety liability in drug development.

Antiproliferative Activity Against Cancer Cell Lines

Bioassay-guided fractionation studies of Momordica charantia extracts have demonstrated that momordicoside F1 possesses antiproliferative properties against a panel of human cancer cell lines. While the precise molecular mechanisms and targets responsible for this activity have not been fully elucidated for momordicoside F1, the consistent observation of cytotoxicity suggests direct or indirect interference with pathways essential for cancer cell survival and proliferation.

The molecular mechanism of the anticancer effects of bitter melon extracts and their purified compounds, in general, involves the modulation of various cellular processes. These include the inhibition of the cell cycle, cell signaling pathways, and glucose and lipid metabolism, alongside the induction of apoptosis and autophagy.[4] Structurally similar cucurbitane-type triterpenoids, such as momordicine I, have been shown to exert their anticancer effects by targeting specific signaling pathways, including the c-Met/STAT3 pathway, and by modulating key metabolic processes.[5] While these findings provide a valuable framework, it is imperative to conduct dedicated studies to determine if momordicoside F1 acts through similar or distinct mechanisms.

Data Presentation

The following table summarizes the reported antiproliferative activities of momordicoside F1. It is important to note that while the activity has been documented, specific quantitative data, such as IC50 values, were not available in the reviewed literature abstracts.

| Compound | Cell Line | Cancer Type | Reported Activity | Reference |

| Momordicoside F1 | MCF-7 | Breast Adenocarcinoma | Antiproliferative | (Hsiao et al., 2013) |

| Momordicoside F1 | WiDr | Colon Adenocarcinoma | Antiproliferative | (Hsiao et al., 2013) |

| Momordicoside F1 | HEp-2 | Laryngeal Carcinoma | Antiproliferative | (Hsiao et al., 2013) |

| Momordicoside F1 | Doay | Medulloblastoma | Antiproliferative | (Hsiao et al., 2013) |

Note: Specific IC50 values are not provided in the publicly available abstracts of the cited literature and would require access to the full-text article.

Experimental Protocols

To facilitate further research into the antiproliferative effects of momordicoside F1, a detailed, generalized protocol for determining the half-maximal inhibitory concentration (IC50) using the MTT assay is provided below.

Protocol: Determination of IC50 by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6][7]

Materials:

-

Momordicoside F1 (or other test compound)

-

Target cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: a. Culture the desired cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). c. Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate). d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). e. Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare a stock solution of momordicoside F1 in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control. c. After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of momordicoside F1 or the controls. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 b. Plot the percentage of cell viability against the log of the compound concentration. c. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Conclusion and Future Directions

Momordicoside F1 presents an intriguing profile as a potential therapeutic agent, primarily based on its predicted interaction with the Keap1-Nrf2 antioxidant pathway and its observed antiproliferative effects in preliminary cancer cell line screens. However, the current body of evidence is still largely foundational and requires substantial experimental validation.

Future research should prioritize the following:

-

Target Validation: Experimental confirmation of the predicted binding of momordicoside F1 to Keap1 is essential. Techniques such as co-immunoprecipitation, surface plasmon resonance, or cellular thermal shift assays could be employed.

-

Quantitative Biological Activity: A systematic evaluation of the IC50 values of momordicoside F1 against a broader panel of cancer cell lines is needed to understand its potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the downstream signaling pathways affected by momordicoside F1 in cancer cells is critical. This should include investigations into its effects on the cell cycle, apoptosis, and key cancer-related signaling cascades.

-

In-Vivo Efficacy and Safety: Preclinical animal studies are required to assess the in-vivo efficacy, pharmacokinetics, and safety profile of momordicoside F1, with particular attention to potential toxicities such as the predicted hERG channel inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Bitter Melon (Momordica Charantia), a Nutraceutical Approach for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Momordicine-I, a bitter melon bioactive metabolite, displays anti-tumo" by Subhayan Sur, Robert Steele et al. [collections.uhsp.edu]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Preliminary Cytotoxicity Screening of Momordicoside F1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside F1, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has been identified as a compound with potential antiproliferative properties. Preliminary information suggests it may be active against several human tumor cell lines, including MCF-7 (breast cancer), WiDr (colon cancer), HEp-2 (laryngeal cancer), and Doay (ovarian cancer)[1]. However, detailed cytotoxic data and mechanistic studies on momordicoside F1 are currently limited in publicly available literature. This technical guide provides a framework for the preliminary cytotoxicity screening of momordicoside F1, drawing upon established methodologies and the known activities of structurally related compounds from Momordica charantia. The guide details experimental protocols for common cytotoxicity assays and outlines a putative signaling pathway based on current research on similar cucurbitane triterpenoids.

Introduction

Momordica charantia, commonly known as bitter melon, is a plant with a long history in traditional medicine for treating various ailments, including diabetes and infections. Modern scientific investigation has revealed that its extracts possess a range of pharmacological activities, including anticancer properties. The cytotoxic effects of bitter melon extracts have been attributed to its diverse phytochemical constituents, particularly triterpenoids.

Momordicoside F1 is one such cucurbitane-type triterpenoid isolated from Momordica charantia. While specific data on its cytotoxic efficacy is sparse, related compounds from the same plant have demonstrated significant anticancer activity, suggesting that momordicoside F1 is a promising candidate for further investigation. This guide aims to provide researchers with the necessary technical information to initiate a preliminary cytotoxicity screening of momordicoside F1.

Quantitative Cytotoxicity Data of Related Momordica charantia Triterpenoids

| Compound | Cell Line(s) | Assay | IC50 / Effect | Source |

| Momordicine I | Cal27, JHU029, JHU022 (Head and Neck Cancer) | Not Specified | 7 µg/mL, 6.5 µg/mL, 17 µg/mL (respectively, at 48h) | [2][3] |

| 5β,19-epoxy-19-methoxycucurbita-6,23-dien-3β,25-diol | MCF-7 (Breast Cancer) | Not Specified | 10 µM | [4] |

| Momordicoside K | HNC cell lines | Cytotoxicity Assay | >50 µg/mL for ~40% cell death | [2][3] |

| Karavilagenin D | HNC cell lines | Cytotoxicity Assay | >50 µg/mL for ~40% cell death | [2][3] |

| Momordica charantia Methanol Extract (MCME) | Hone-1, AGS, HCT-116, CL1-0 | Not Specified | ~0.25 - 0.35 mg/mL (at 24h) | [5] |

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays that can be employed for the screening of momordicoside F1.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a measure of cell viability.

Materials:

-

Momordicoside F1

-

Human cancer cell lines (e.g., MCF-7, WiDr, HEp-2, Doay)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of momordicoside F1 in a suitable solvent (e.g., DMSO). Make serial dilutions of momordicoside F1 in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of momordicoside F1. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Materials:

-

Momordicoside F1

-

Human cancer cell lines

-

Complete cell culture medium

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

1% acetic acid solution

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

-

Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove any unbound SRB dye.

-

Drying: Allow the plates to air-dry completely.

-

Dye Solubilization: Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound SRB dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a generalized workflow for the preliminary in vitro cytotoxicity screening of a test compound like momordicoside F1.

References

- 1. targetmol.cn [targetmol.cn]

- 2. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Extraction and Characterization of Momordicoside F1 from Momordica charantia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties, including anti-diabetic, anti-inflammatory, and anti-tumor effects.[1][2] These therapeutic benefits are largely attributed to its rich composition of bioactive compounds, particularly cucurbitane-type triterpenoids such as momordicosides.[3] Momordicoside F1, a specific triterpenoid glycoside found in bitter melon, has garnered significant interest for its potential pharmacological activities.[4][5] This document provides a comprehensive protocol for the extraction, purification, and quantification of momordicoside F1 from bitter melon fruit, along with an overview of its biological activities and associated signaling pathways.

Extraction of Momordicoside F1

Several methods have been optimized for the extraction of momordicosides from bitter melon, including ultrahigh pressure extraction, maceration with ethanol, and ultrasound-assisted extraction.[6][7] The following protocol details a widely used ethanol-based extraction method.

Experimental Protocol: Ethanol-Based Extraction

This protocol is a synthesized methodology based on established ethanol extraction techniques for momordicosides.

Materials and Equipment:

-

Fresh or dried bitter melon fruit

-

Grinder or blender

-

80% Ethanol (v/v)

-

Shaking incubator or magnetic stirrer

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Sample Preparation: Wash fresh bitter melon fruit thoroughly and slice them into small pieces. For dried material, grind the fruit into a fine powder.

-

Extraction:

-

Soak the prepared bitter melon powder in 80% ethanol at room temperature. A common solid-to-solvent ratio is 1:26 (w/v).[6]

-

For enhanced extraction, the mixture can be agitated in a shaking incubator or with a magnetic stirrer for a specified duration (e.g., 120 minutes).[6] Alternatively, the mixture can be soaked for an extended period, such as one week, with periodic agitation.[2]

-

-

Filtration: Filter the extract through filter paper to separate the solid residue from the liquid extract. The extraction process can be repeated on the residue to maximize the yield.

-

Concentration: Concentrate the collected ethanol extract using a rotary evaporator under reduced pressure to remove the ethanol.

-

Drying: The resulting aqueous concentrate can be freeze-dried to obtain a crude extract powder.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield of momordicosides. The table below summarizes the optimal conditions and yields for different extraction techniques.

| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid to Solvent Ratio (w/v) | Yield | Reference |

| Ultrahigh Pressure | 70% Ethanol | - | 7.0 | 1:45.3 | 3.270 g Rg1 equivalents/100g DW | [6] |

| Ultrasound-Assisted | 80% Methanol | 46 | 120 | 1:26 | 3.18 mg/g charantin | [6] |

| Aqueous Extraction | Water | 40 | 15 | 1:20 | - | [6] |

DW: Dry Weight

Purification of Momordicoside F1

The crude extract contains a mixture of compounds. Further purification is necessary to isolate momordicoside F1. This typically involves column chromatography.

Experimental Protocol: Column Chromatography Purification

Materials and Equipment:

-

Crude bitter melon extract

-

Silica gel or Macroporous adsorption resin (e.g., AB-8 type)[8]

-

Glass column

-

Solvent systems for elution (e.g., gradients of chloroform-methanol or ethyl acetate-methanol)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Column Packing: Prepare a silica gel or macroporous resin column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elution: Elute the column with a stepwise or gradient solvent system. For example, a gradient of increasing methanol in chloroform can be used.

-

Fraction Collection: Collect the eluted fractions using a fraction collector.

-

Monitoring: Monitor the separation process using TLC. Spot samples from each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots (e.g., under UV light or by staining).

-

Pooling and Identification: Combine the fractions containing the compound of interest (momordicoside F1). The identification of momordicoside F1 in the fractions can be confirmed by comparing the retention time with a standard using HPLC.

-

Final Purification: The pooled fractions can be further purified by repeated column chromatography or by preparative HPLC to achieve high purity.

Quantification of Momordicoside F1

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of momordicoside F1.[7][9]

Experimental Protocol: HPLC Quantification

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and water)

-

Momordicoside F1 standard

-

Purified extract sample

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of momordicoside F1 of known concentrations.

-

Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase and filter it through a syringe filter.

-

HPLC Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the prepared sample solution.

-

-

Quantification: Identify the peak corresponding to momordicoside F1 in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of momordicoside F1 in the sample by using the calibration curve.

Biological Activities and Signaling Pathways

Momordicoside F1, along with other momordicosides, exhibits a range of biological activities, including antiproliferative effects against various cancer cell lines.[4] Bitter melon extracts containing these compounds have been shown to attenuate hepatic steatosis and possess anti-inflammatory and anti-diabetic properties.[1][10] These effects are often mediated through the modulation of key signaling pathways.

Signaling Pathway: AMPK/Sirt1

Bitter melon extract has been shown to mediate its beneficial effects on hepatic steatosis through the activation of the FGF21 and AMPK/Sirt1 signaling pathway.[10] Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to a cascade of events that improve metabolic health.

References

- 1. Cucurbitane-type compounds from Momordica charantia: Isolation, in vitro antidiabetic, anti-inflammatory activities and in silico modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 3. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. phcogj.com [phcogj.com]

- 8. globethesis.com [globethesis.com]

- 9. phcogj.com [phcogj.com]

- 10. Bitter melon extract attenuating hepatic steatosis may be mediated by FGF21 and AMPK/Sirt1 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Momordicoside F1 Yield: A Comparative Analysis of Ultrasound-Assisted and Microwave-Assisted Extraction

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The burgeoning interest in the therapeutic potential of Momordicoside F1, a cucurbitane-type triterpenoid glycoside from Momordica charantia (bitter melon), has necessitated the development of efficient and optimized extraction methodologies. This document provides a detailed comparison of two advanced extraction techniques, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), for maximizing the yield of Momordicoside F1 and related compounds.

Ultrasound-Assisted Extraction (UAE) is a green extraction technique that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method generally operates at lower temperatures, minimizing the risk of thermal degradation of thermolabile compounds like Momordicoside F1. UAE is recognized for its simplicity, cost-effectiveness, and efficiency compared to conventional methods.

Microwave-Assisted Extraction (MAE) employs microwave energy to rapidly heat the solvent and plant matrix, leading to the partitioning of analytes from the sample into the solvent. The efficiency of MAE is attributed to the direct interaction of microwaves with polar molecules, causing localized heating that disrupts the plant cellular structure. This technique significantly reduces extraction time and solvent consumption. Studies have shown that MAE can be more efficient than UAE for the extraction of triterpenoids from bitter melon.[1]

The choice between UAE and MAE will depend on the specific research or production goals, available equipment, and the desired scale of operation. The following protocols and data provide a comprehensive guide to aid in the selection and optimization of the extraction method for Momordicoside F1.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Momordicoside F1

This protocol is based on methodologies reported for the extraction of cucurbitane-type triterpenoids from Momordica charantia.[2]

1. Sample Preparation:

- Obtain fresh fruits of Momordica charantia.

- Wash the fruits thoroughly and cut them into small pieces.

- Dry the fruit pieces in an oven at 45°C to a constant weight.

- Grind the dried sample into a fine powder using a grinder.

2. Ultrasound-Assisted Extraction:

- Accurately weigh 0.5 g of the dried bitter melon powder.

- Place the powder in a suitable extraction vessel and add 40 mL of methanol.

- Sonicate the mixture in an ultrasonic bath (e.g., Branson 5800) for 30 minutes at a controlled temperature of 25°C.[2]

- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

- Carefully collect the supernatant.

- To maximize yield, the extraction process on the residue can be repeated multiple times (e.g., five times), and all supernatants are pooled.[2]

3. Post-Extraction Processing:

- Concentrate the collected supernatant under reduced pressure using a rotary evaporator.

- Adjust the final volume of the concentrated extract to a known volume (e.g., 40 mL) with methanol for subsequent analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of Momordicoside F1